(1R,4S)-bicyclo[2.2.1]heptan-2-one
Overview
Description
(1R,4S)-bicyclo[2.2.1]heptan-2-one, also known as norcamphor, is a bicyclic ketone with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring. The stereochemistry of this compound is defined by the specific spatial arrangement of its atoms, making it a chiral molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-bicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the bicyclic structure. The resulting adduct is then subjected to hydrolysis and decarboxylation to yield the desired ketone. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: (1R,4S)-bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,4S)-bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound serves as a model system for studying enzyme-catalyzed reactions and stereochemistry.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,4S)-bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the rigid bicyclic structure of the compound allows it to fit into enzyme active sites, facilitating catalysis. The ketone group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains nitrogen atoms, making it useful in different chemical contexts.
(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Another bicyclic compound with different functional groups, used in various synthetic applications.
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one: A derivative with additional methyl groups, used in fragrance production.
Uniqueness: (1R,4S)-bicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of a ketone group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]heptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKEVXVVHNIEY-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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